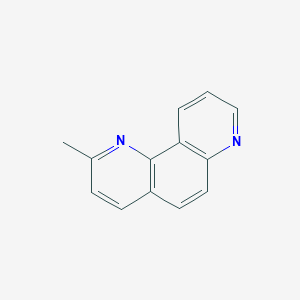

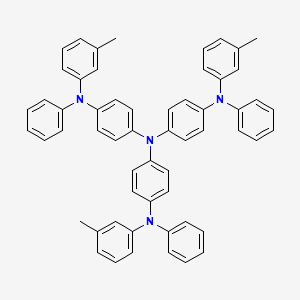

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

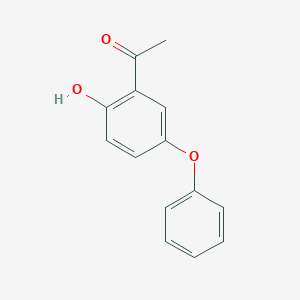

“N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine” is a molecule that has been used as a multifunctional component of exciplex emitters .

Synthesis Analysis

The molecule was synthesized by connecting tercarbazole (3Cz) and triphenyltriazine (TRz) units with a diphenyl ether group .Molecular Structure Analysis

The molecule has a donor-spacer-acceptor structure. The intermolecular charge-transfer transition is dominant for this molecule because of the space-enough and conjugation-forbidden linkage of the diphenyl ether group .Chemical Reactions Analysis

The molecule was used to construct six exciplex emitters with three common electron acceptors and three common electron donors .Physical And Chemical Properties Analysis

The molecule increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .Applications De Recherche Scientifique

Electrophosphorescent Devices

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is utilized in the development of electrophosphorescent devices. Studies have shown its application in creating yellow phosphorescent organic light-emitting diodes (OLEDs) with high thermal and morphological stability. These OLEDs demonstrate maximum current and power efficiency with low efficiency roll-off, making them useful in practical display and lighting applications (Zhang et al., 2015).

Organic Light Emitting Diodes (OLEDs)

This compound has been extensively studied for its use in OLEDs. It acts as a hole-transporting material in yellow phosphorescent OLEDs, contributing to high current and external quantum efficiencies. Its structural modifications enhance OLED performance in terms of efficiency and emission (Braveenth et al., 2021).

Bipolar Host Materials

Researchers have synthesized bipolar host materials using this compound, which display high morphological stability and are used in fabricating yellow phosphorescent OLEDs. These materials showcase bipolar charge transporting properties, contributing to high current efficiency and luminance in OLED applications (Zhang et al., 2015).

Antibacterial Activity

In silico studies have revealed the antibacterial activities of Schiff base derivatives of this compound. These studies indicate its potential in antibacterial applications, particularly against bacteria like Staphylococcus aureus and Escherichia coli (A. P, 2019).

Polyimides Synthesis

The compound has been used in the synthesis of organosoluble aromatic polyimides, demonstrating high thermal stability and good solubility in various solvents. This makes it valuable in the creation of materials with high performance and specific mechanical properties (Liu et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZFUBWFAOMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H48N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453692 |

Source

|

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine | |

CAS RN |

124729-98-2 |

Source

|

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)